
1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione is a compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been used in various therapeutic applications for centuries. This particular compound is characterized by its three hydroxyl groups and a p-tolylamino group attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The p-tolylamino group is introduced through an amination reaction, where p-toluidine is reacted with the hydroxylated anthracene-9,10-dione under suitable conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives and is used in studying reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a subject of research in fields such as cancer therapy, where it is investigated for its potential anticancer properties.
Medicine: Its therapeutic potential is explored in drug development, particularly for its role in targeting specific cellular proteins involved in disease progression.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of 1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione involves its interaction with molecular targets such as kinases, topoisomerases, and other essential cellular proteins. By binding to these targets, the compound can inhibit cancer cell proliferation, induce apoptosis, and interfere with cellular signaling pathways critical for cancer progression.
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydroxy-4,8-diaminoanthraquinone: This compound has similar hydroxyl and amino groups but differs in the position and number of these groups.
1,4,5,8-Tetrahydroxyanthraquinone: This compound has four hydroxyl groups but lacks the p-tolylamino group.
2-Methyl-1,5,8-trihydroxyanthraquinone: This compound has a methyl group instead of the p-tolylamino group.
Uniqueness
1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione is unique due to the presence of both hydroxyl and p-tolylamino groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with cellular proteins, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
61548-23-0 |
|---|---|
Molecular Formula |
C21H15NO5 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1,5,8-trihydroxy-2-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO5/c1-10-2-4-11(5-3-10)22-13-7-6-12-16(20(13)26)21(27)18-15(24)9-8-14(23)17(18)19(12)25/h2-9,22-24,26H,1H3 |
InChI Key |
CWWZMNXYPYPHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


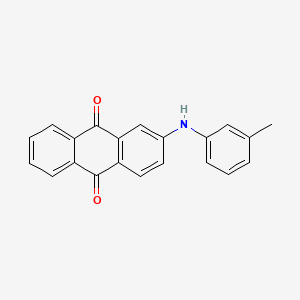
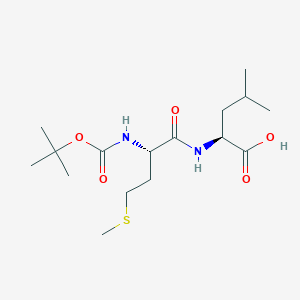
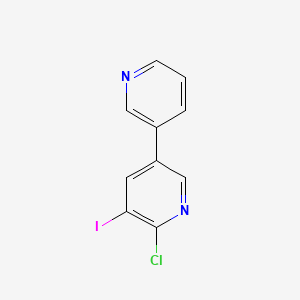
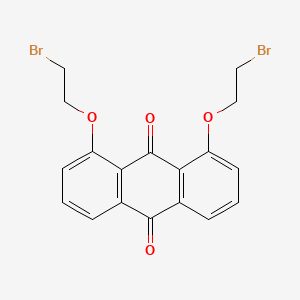
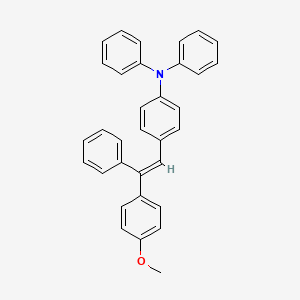
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
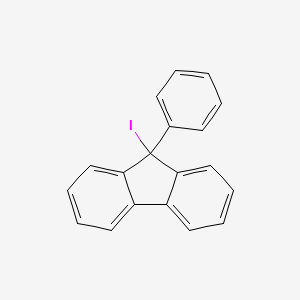
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
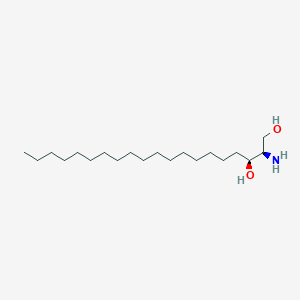
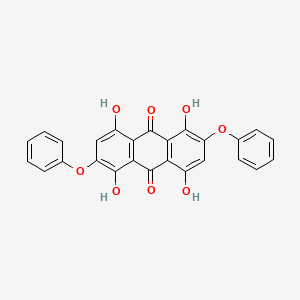
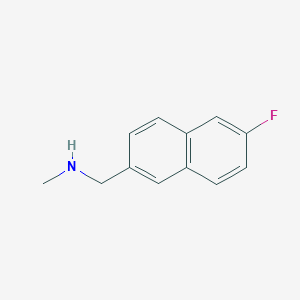
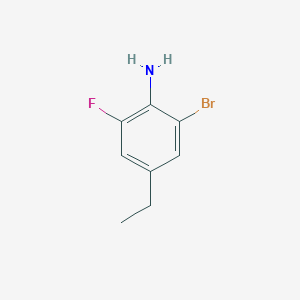
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
